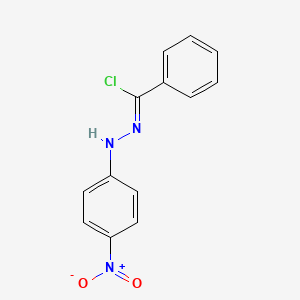

Benzoyl chloride 4-nitrophenylhydrazone

描述

Structure

3D Structure

属性

CAS 编号 |

25939-13-3 |

|---|---|

分子式 |

C13H10ClN3O2 |

分子量 |

275.69 g/mol |

IUPAC 名称 |

(E)-N-(4-nitrophenyl)benzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H10ClN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H/b16-13+ |

InChI 键 |

JFDRODAOMXUGGM-DTQAZKPQSA-N |

SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |

手性 SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/Cl |

规范 SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Cl |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways of Benzoyl Chloride 4 Nitrophenylhydrazone and Its Derivatives

Condensation Reactions for Hydrazone Formation

The primary method for synthesizing acylhydrazones, such as Benzoyl Chloride 4-Nitrophenylhydrazone, is through a condensation reaction. mdpi.com This reaction involves the joining of two molecules, in this case, a hydrazide and a carbonyl compound (aldehyde or ketone), with the concurrent elimination of a small molecule, typically water. chemguide.co.uklibretexts.org The general mechanism is a nucleophilic addition-elimination process. libretexts.org The hydrazine (B178648) first adds across the carbon-oxygen double bond of the carbonyl group to form a tetrahedral intermediate, which then eliminates a water molecule to yield the hydrazone. libretexts.org

The formation of this compound specifically involves the reaction of a benzoyl halide (like benzoyl chloride) with 4-nitrophenylhydrazine. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

General Acid Catalysis in Hydrazone Synthesis

The formation of hydrazones is often catalyzed by the presence of an acid. mdpi.comnumberanalytics.comutar.edu.my A slightly acidic pH is generally considered optimal for this reaction. numberanalytics.com The catalysis typically occurs in the dehydration step of the tetrahedral intermediate, which is often the rate-limiting step, especially at neutral pH. nih.govacs.org

Aniline and its derivatives can also act as effective nucleophilic catalysts for acylhydrazone formation, enabling the reaction to proceed at a biocompatible pH. nih.gov

Solvent Effects on Reaction Kinetics and Yield

The choice of solvent significantly impacts the kinetics and yield of hydrazone formation. The dielectric constant of the solvent plays a crucial role in accommodating charge separation during the reaction. asianpubs.org The reaction is often carried out in polar protic solvents like alcohols (e.g., ethanol) or in polar aprotic solvents. mdpi.comresearchgate.net

Studies on similar reactions, such as the formation of acetophenone-phenylhydrazone, have been conducted in various solvents like acetic acid, dichloroacetic acid, dioxane, and dimethyl sulfoxide (B87167) (DMSO). asianpubs.org It has been observed that the polarity of the medium can influence the magnitude of substituent effects on the reaction rate. asianpubs.org For instance, in the synthesis of some benzamide (B126) derivatives, yields were found to increase in polar aprotic solvents. researchgate.net The use of an aqueous environment has also been explored for the synthesis of acyl hydrazides and hydrazones, offering a green chemistry approach. organic-chemistry.orgresearchgate.net

| Solvent | Solvent Type | General Observation on Yield/Rate | Reference |

|---|---|---|---|

| Ethanol (B145695) | Polar Protic | Commonly used, often with reflux. mdpi.comnih.gov | mdpi.comnih.gov |

| Acetic Acid | Polar Protic | Can act as both solvent and catalyst. asianpubs.orgresearchgate.net | asianpubs.orgresearchgate.net |

| Dioxane | Polar Aprotic | Used in kinetic studies of related reactions. asianpubs.org | asianpubs.org |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Used in kinetic studies; can influence conformer equilibrium. mdpi.comasianpubs.org | mdpi.comasianpubs.org |

| Water | Polar Protic | Promotes eco-friendly synthesis, especially for related hydrazides. organic-chemistry.orglookchem.com | organic-chemistry.orglookchem.com |

Influence of Substrate Structure on Reaction Rates

The structure of both the carbonyl compound and the hydrazine derivative significantly affects the rate of hydrazone formation. nih.gov Electronic effects, such as the presence of electron-withdrawing or electron-donating groups, can alter the reactivity of the substrates.

For the hydrazine component, electron-withdrawing groups on the phenyl ring of a phenylhydrazine (B124118) can impact the nucleophilicity of the nitrogen atoms and the stability of the resulting hydrazone. uni-muenchen.de In the case of 4-nitrophenylhydrazine, the nitro group is a strong electron-withdrawing group, which decreases the basicity of the hydrazine.

On the carbonyl side, the reactivity generally follows the order of aldehydes being more reactive than ketones, primarily due to less steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes. nih.gov Aromatic aldehydes are typically less reactive than aliphatic aldehydes. acs.org For this compound synthesis, the electrophile is the highly reactive benzoyl chloride.

Kinetic studies have shown that carbonyl compounds with neighboring acid/base groups can form hydrazones at accelerated rates. nih.gov Similarly, a hydrazine with a nearby carboxylic acid group also demonstrates enhanced reactivity. nih.gov

One-Pot Synthetic Strategies for Hydrazone Derivatives

One-pot synthesis offers an efficient and streamlined approach to preparing hydrazone derivatives, minimizing the need for isolating intermediates and reducing waste. Several one-pot methods have been developed for the synthesis of various hydrazones and related compounds.

For instance, sulfonylhydrazones have been synthesized in a one-pot reaction from sulfonyl chlorides, hydrazine hydrate (B1144303), and vinyl azides in water, which is an environmentally friendly approach. lookchem.comresearchgate.net Another strategy involves the reaction of an activated amide, hydrazine, and a carbonyl compound in a three-component, one-pot reaction to produce acyl hydrazones. organic-chemistry.org In some cases, the reduction of a hydrazone followed by an in-situ reaction with a carboxylic acid allows for the one-pot synthesis of trisubstituted hydrazides. researchgate.net

Derivatization Strategies via the Acyl Chloride Moiety

The benzoyl chloride part of this compound contains a highly reactive acyl chloride functional group. This group is an excellent electrophile and can readily undergo derivatization through various reactions, most notably nucleophilic acyl substitution.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction of acyl chlorides. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.combyjus.com This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new carbonyl compound. libretexts.org

Benzoyl chloride itself reacts with a wide range of nucleophiles:

With alcohols: It forms esters. wikipedia.org

With amines: It results in the formation of amides. wikipedia.org

With water: It hydrolyzes to form benzoic acid. wikipedia.org

With carboxylates: It yields an anhydride. masterorganicchemistry.com

These reactions are generally rapid and efficient. In the context of this compound, the acyl chloride moiety can be targeted by various nucleophiles to create a diverse range of derivatives, while the 4-nitrophenylhydrazone portion of the molecule remains intact, provided the reaction conditions are controlled. For example, reaction with an alcohol would yield an ester derivative, while reaction with an amine would produce an amide derivative.

| Nucleophile | Resulting Functional Group | General Reaction Principle | Reference |

|---|---|---|---|

| Alcohol (R-OH) | Ester | The alcohol attacks the acyl chloride, displacing the chloride. wikipedia.org | wikipedia.org |

| Amine (R-NH2) | Amide | The amine acts as a nucleophile, leading to an amide and HCl. wikipedia.org | wikipedia.org |

| Water (H2O) | Carboxylic Acid | Hydrolysis of the acyl chloride. wikipedia.org | wikipedia.org |

| Carboxylate (R-COO-) | Anhydride | Reaction with the salt of a carboxylic acid. masterorganicchemistry.com | masterorganicchemistry.com |

Formation of Amides and Esters

The synthesis of amide and ester derivatives is a fundamental transformation. While the hydrazone bond itself is not directly converted, precursor molecules or functionalized derivatives can readily undergo these reactions. A primary method for forming an amide linkage is the reaction between a hydrazine, such as 4-nitrophenylhydrazine, and an acyl chloride, like benzoyl chloride. This is known as the Schotten-Baumann reaction. tifr.res.in The reaction is typically conducted in the presence of a base at low temperatures to neutralize the hydrogen chloride byproduct and drive the reaction to completion. tifr.res.in

The general reaction is as follows:

Amide Formation: R-COCl (Acid Chloride) + R'-NHNH₂ (Hydrazine) → R-CONHNH-R' (Hydrazide/Amide) + HCl

Modern methods have also been developed to form amide bonds from hydrazone derivatives. For instance, nitrile imines, which can be generated from N-aryl hydrazonyl bromides, can be harnessed in a rearrangement/amidation process to acylate a wide range of amines, including unprotected amino acids, demonstrating high functional group tolerance. acs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product Type | Ref |

| Benzoyl Chloride | Aniline | Triethylamine | Cyrene™ | Secondary Amide | hud.ac.uk |

| 4-Bromobenzoyl chloride | Aniline | - | Dihydrolevoglucosenone | Secondary Amide | researchgate.net |

| Benzoyl Chloride | Piperidine | Sodium Hydroxide | Water | Tertiary Amide | |

| 4-Chlorophenylhydrazonyl bromide | Tyramine | - | - | Secondary Amide | acs.org |

Table 1. Examples of Amide Synthesis Conditions.

Incorporation into Polymeric Structures

The formation of the hydrazone linkage is a powerful tool in polymer chemistry, particularly for creating dynamic materials. nih.gov The reversible nature of the C=N bond in hydrazones allows for the synthesis of "dynamic covalent polymers," which can reorganize their structure in response to environmental stimuli. This chemistry is employed in fields ranging from self-healing materials and hydrogels to dynamic combinatorial libraries. nih.gov The polymerization process typically involves the condensation reaction between a dicarbonyl compound (a dialdehyde (B1249045) or diketone) and a dihydrazine, resulting in a polyhydrazone. The properties of the resulting polymer can be tuned by altering the structure of the monomeric building blocks.

Palladium-Catalyzed Transformations

Derivatives of 4-nitrophenylhydrazone containing an aryl halide can participate in various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org A halogenated 4-nitrophenylhydrazone derivative could be coupled with a variety of aryl or vinyl boronic acids to synthesize complex biaryl or styrenyl structures. wikipedia.org The reaction can often be performed in aqueous or biphasic solvent systems. wikipedia.org Additionally, palladium(II) complexes that incorporate hydrazone-based ligands have been developed as highly efficient catalysts for the Suzuki-Miyaura reaction, effective even at low catalyst loadings in aqueous media. rsc.orgscilit.com

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmasterorganicchemistry.com Like the Suzuki reaction, this provides a method for functionalizing aryl halide derivatives of 4-nitrophenylhydrazone. A notable variation involves the use of N-tosylhydrazones as precursors to palladium-carbene intermediates, which can then undergo Heck-type cascade reactions to generate highly functionalized alkenes. nih.gov

| Reaction Name | Coupling Partner 1 | Coupling Partner 2 | Key Reagents | Product | Ref |

| Suzuki-Miyaura | Aryl/Vinyl Halide | Aryl/Vinyl Boronic Acid | Pd Catalyst, Base | Biaryl, Styrene, Diene | wikipedia.orglibretexts.org |

| Heck | Aryl/Vinyl Halide | Alkene | Pd Catalyst, Base | Substituted Alkene | wikipedia.orgmasterorganicchemistry.com |

| Heck-type Cascade | Aryl Halide | N-Tosylhydrazone | Pd Catalyst | Functionalized Alkene | nih.gov |

Table 2. Overview of Palladium-Catalyzed Reactions for Hydrazone Derivatives.

Mechanistic Investigations of Hydrazone Formation and Exchange Processes

The formation of a hydrazone from an aldehyde or ketone and a hydrazine is a well-studied condensation reaction. nih.gov The mechanism involves multiple equilibrium steps, and the rate is highly dependent on the pH of the reaction medium. nih.govnih.gov

Proton-Catalyzed Nucleophilic Attack and Tetrahedral Intermediate Formation

The reaction is typically catalyzed by acid. numberanalytics.com The process initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. nih.govquimicaorganica.org The hydrazine, which is a strong nucleophile due to the alpha effect (the presence of adjacent lone-pair bearing atoms), then performs a nucleophilic attack on the activated carbonyl carbon. nih.govchemtube3d.com

This attack results in the formation of a zwitterionic or neutral tetrahedral intermediate, often referred to as a carbinolhydrazine or a hemiaminal. nih.govnumberanalytics.comnumberanalytics.compearson.com The reaction rate displays a bell-shaped dependence on pH; at very low pH (typically below 3), the hydrazine nucleophile becomes protonated to form an unreactive hydrazinium (B103819) ion, which slows down or halts the initial nucleophilic attack. nih.gov The optimal pH for hydrazone formation is generally around 4.5. nih.govnih.gov

Dehydration and Deprotonation Steps

Following the formation of the tetrahedral intermediate, the reaction proceeds through a dehydration step to form the C=N double bond. nih.govacs.org This step is also acid-catalyzed, involving the protonation of the hydroxyl group on the intermediate, converting it into a good leaving group (water). nih.govquimicaorganica.org The elimination of water generates a protonated hydrazone. quimicaorganica.org

Role of Neighboring Acid/Base Groups in Rate Enhancement

A significant advancement in controlling hydrazone formation kinetics is the use of intramolecular catalysis through neighboring group participation. nih.govresearchgate.net The strategic placement of an acidic or basic functional group near the reacting carbonyl or hydrazine moiety can dramatically accelerate the reaction rate, particularly at physiological pH where the uncatalyzed reaction is often slow. nih.govnih.gov

This phenomenon, also known as anchimeric assistance, occurs when a neighboring group facilitates proton transfer during the rate-limiting step. wikipedia.orgyoutube.com For example, an aldehyde bearing an ortho-phosphate (B1173645) or ortho-carboxylic acid group can act as an intramolecular general acid catalyst. nih.govnih.gov This group can donate a proton to the hydroxyl group of the tetrahedral intermediate, assisting in the elimination of water and lowering the transition state energy. nih.govacs.orgljmu.ac.uk Similarly, hydrazines containing a neighboring acid group, such as 2-carboxyphenylhydrazine, have been shown to react at significantly enhanced rates for the same reason. nih.govresearchgate.net This intramolecular assistance provides a powerful strategy for achieving rapid hydrazone ligation under mild conditions without the need for external catalysts like aniline. nih.govnih.gov

| Reactant Type | Neighboring Group | Rate Effect | Putative Mechanism | Ref |

| Aryl Aldehyde | ortho-Phosphate | Rate acceleration | Intramolecular general acid catalysis of dehydration | nih.gov |

| Aryl Aldehyde | ortho-Carboxylic Acid | Rate acceleration | Intramolecular proton transfer to assist water elimination | nih.govresearchgate.net |

| Phenylhydrazine | ortho-Carboxylic Acid | Significant rate increase vs. phenylhydrazine | Intramolecular catalysis of tetrahedral intermediate breakdown | nih.gov |

| Aryl Aldehyde | Proximal imino group (e.g., in 2-acetylpyridine) | Rate acceleration | Stabilization of transition state; potential proton relay | acs.orgnih.gov |

Table 3. Effect of Neighboring Groups on Hydrazone Formation Rate.

Hydrazone Exchange Mechanisms (Transimination)

Hydrazone exchange, or transimination, is a chemical reaction involving the transfer of a hydrazone group from one molecule to another. This process is typically catalyzed by acid and is an equilibrium-driven reaction. The mechanism involves the protonation of the hydrazone nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by another amine or hydrazine.

While direct studies on the transimination of this compound are not extensively detailed in the provided search results, the general mechanism can be inferred. The reaction of anthranilic acid with benzoyl chloride, for instance, highlights the reactivity of the carbonyl group and the formation of intermediates that can undergo further cyclization. rsc.org In the context of hydrazones, the C=N double bond is the reactive site. The presence of the electron-withdrawing 4-nitrophenyl group would influence the electrophilicity of the carbon atom in the C=N bond of this compound, thereby affecting the kinetics of the exchange reaction. The formation of hydrazones from carbonyl compounds and hydrazines, such as the reaction of pyrroloquinoline quinone with 2,4-dinitrophenylhydrazine (B122626), is a fundamental step that can be reversible under certain conditions, leading to exchange reactions. nih.gov

The general transimination mechanism proceeds as follows:

Protonation of the imine nitrogen of the starting hydrazone.

Nucleophilic attack by a competing hydrazine on the imine carbon.

Formation of a tetrahedral intermediate.

Proton transfer from the attacking hydrazine to the original hydrazone's nitrogen.

Elimination of the original hydrazine to form the new hydrazone.

This equilibrium can be shifted by removing one of the products or by using a large excess of the reacting hydrazine.

Synthetic Approaches to Nitrogen-Containing Heterocycles Utilizing Hydrazones

Hydrazones are versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocycles due to the reactive C=N-N moiety. kit.edunih.gov These compounds serve as crucial intermediates for creating diverse ring systems like pyrazoles, pyridazines, and triazoles, which are significant scaffolds in medicinal chemistry and materials science. kit.edunih.gov The synthetic utility of hydrazones stems from their ability to undergo cyclization reactions with various electrophiles and nucleophiles.

The general strategy involves the reaction of the hydrazone with a bifunctional reagent, leading to the formation of two new bonds and the closure of a heterocyclic ring. The specific outcome of the reaction is highly dependent on the structure of the hydrazone, the nature of the reacting partner, and the reaction conditions. For example, the reaction of hydrazones with α,β-unsaturated ketones can yield pyrazoline derivatives, while reactions with dicarbonyl compounds can lead to pyridazines. ki.se

Pyrazolidine and Pyrazoline Derivatives

Pyrazoline and its reduced form, pyrazolidine, are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The synthesis of pyrazolines often involves the cyclization of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine derivatives. researchgate.net In a typical reaction, the hydrazine hydrate attacks the β-carbon of the chalcone (B49325) via a Michael addition, followed by an intramolecular cyclization and dehydration to yield the pyrazoline ring. researchgate.net

While direct synthesis from this compound isn't explicitly detailed, this hydrazone can be envisioned as a precursor. The hydrazone itself can be hydrolyzed to benzaldehyde (B42025) and 4-nitrophenylhydrazine. The latter can then be reacted with a suitable α,β-unsaturated ketone to form the corresponding pyrazoline. Alternatively, the N-H proton of the hydrazone can be deprotonated, and the resulting anion can react with suitable electrophiles to initiate cyclization pathways.

A study on the synthesis of pyrazolo[3,4-b]quinoline derivatives involved the reaction of a quinoline (B57606) derivative with hydrazine hydrate, which led to the formation of the pyrazole (B372694) ring fused to the quinoline system. nih.gov This demonstrates the general utility of hydrazines in forming pyrazole-type structures.

Table 1: Examples of Reagents for Pyrazoline Synthesis

| Starting Material | Reagent | Product Type |

|---|---|---|

| Chalcone | Hydrazine Hydrate | Pyrazoline |

| α,β-Unsaturated Ketone | Phenylhydrazine | N-Phenylpyrazoline |

Pyridazine (B1198779) and Tetrahydropyridazine Synthesis

Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. A common route to pyridazine derivatives involves the reaction of 1,4-dicarbonyl compounds or their equivalents with hydrazine. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones have been used as precursors for various pyridazine derivatives. nih.gov These compounds, when treated with reagents like phosphorus oxychloride, can be converted to chloropyridazines, which are versatile intermediates for further functionalization. nih.gov

The synthesis of pyridazine derivatives can be achieved through the following reaction pathway:

Reaction of a γ-keto acid with a hydrazine derivative to form a dihydropyridazinone.

Aromatization of the dihydropyridazinone to the corresponding pyridazinone.

Functionalization of the pyridazinone ring.

For example, 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones react with hydrazine hydrate to yield 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones. nih.gov This highlights a pathway where a hydrazone-containing precursor undergoes cyclization to form the pyridazine core.

Table 2: Synthesis of Pyridazine Derivatives

| Precursor | Reagent | Product |

|---|---|---|

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus oxychloride | 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Phosphorus pentasulphide | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione |

1,2,4-Triazole (B32235) C-Nucleoside Synthesis from Hydrazonyl Chlorides

Hydrazonyl chlorides, which can be prepared from hydrazones, are valuable intermediates for the synthesis of 1,2,4-triazoles. A notable application is in the synthesis of C-nucleosides, where a sugar moiety is attached to a heterocyclic base via a C-C bond.

The synthesis of 1,3-diaryl-5-(β-D-ribofuranosyl)-1H-1,2,4-triazole nucleosides has been achieved through the intermolecular cyclization of hydrazonyl chlorides with peracylated ribofuranosyl cyanide. nih.govresearchgate.net This reaction is often catalyzed by Lewis acids such as Ytterbium(III) triflate (Yb(OTf)₃) or silver nitrate (B79036) (AgNO₃). nih.govresearchgate.net The general procedure involves heating a solution of the nitrile, the hydrazonyl chloride, and the catalyst in a suitable solvent like toluene. researchgate.net

The proposed mechanism involves the in-situ generation of a nitrilimine intermediate from the hydrazonyl chloride in the presence of a base or through thermal elimination of HCl. This highly reactive 1,3-dipole then undergoes a [3+2] cycloaddition reaction with the nitrile group of the glycosyl cyanide to form the 1,2,4-triazole ring.

Table 3: Synthesis of 1,2,4-Triazole C-Nucleosides

| Hydrazonyl Chloride | Nitrile Component | Catalyst | Product | Reference |

|---|---|---|---|---|

| Aryl-substituted hydrazonyl chloride | Peracylated ribofuranosyl cyanide | Yb(OTf)₃ or AgNO₃ | 1,3-diaryl-5-(β-D-ribofuranosyl)-1H-1,2,4-triazole | nih.gov, researchgate.net |

This methodology provides an efficient route to novel C-nucleosides with potential biological activities. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy is essential for identifying the key functional groups within the N'-(4-nitrophenyl)benzohydrazide molecule. The analysis of Fourier-Transform Infrared (FTIR) and Raman spectra allows for the confirmation of the hydrazide linkage, the nitro group, and the aromatic systems.

The FTIR spectrum of related benzoyl hydrazone compounds provides reference points for the expected vibrational frequencies. nih.gov Key absorptions include the N-H stretching of the hydrazide group, the carbonyl (C=O) stretch, the imine (C=N) stretch (in the tautomeric form) or N-N stretch, and the characteristic stretches of the nitro (NO₂) group.

Detailed research findings on analogous hydrazone structures show characteristic vibrational bands. For example, in a series of synthesized benzoyl hydrazones, the amide C=O stretching vibration appears in the range of 1620-1643 cm⁻¹, while the N-H stretch is observed between 3254-3471 cm⁻¹. nih.gov The asymmetric stretching of the NO₂ group is typically found around 1500-1530 cm⁻¹. A systematic vibrational analysis of benzohydrazide, aided by DFT calculations, provides a foundational understanding of the expected spectral features. researchgate.net

Table 1: Typical Vibrational Frequencies for N'-(4-nitrophenyl)benzohydrazide This table is based on data from structurally similar compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Amide) | Stretching | 3250 - 3475 | nih.gov |

| C-H (Aromatic) | Stretching | 3000 - 3100 | nih.gov |

| C=O (Amide I) | Stretching | 1620 - 1660 | nih.govijrrr.com |

| C=N (Imine) | Stretching | 1575 - 1585 | nih.gov |

| C=C (Aromatic) | Stretching | 1450 - 1520 | nih.gov |

| NO₂ | Asymmetric Stretch | 1500 - 1530 | |

| NO₂ | Symmetric Stretch | 1340 - 1360 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of N'-(4-nitrophenyl)benzohydrazide, providing information on the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of N'-(4-nitrophenyl)benzohydrazide is expected to show distinct signals corresponding to the protons on the two different aromatic rings and the N-H protons of the hydrazide linker.

Aromatic Protons: The five protons of the monosubstituted benzoyl ring typically appear as a multiplet in the range of δ 7.4-7.9 ppm. The four protons of the 1,4-disubstituted nitrophenyl ring form a characteristic AA'BB' system, appearing as two distinct doublets. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho to it (adjacent to the C-NO₂ bond) are shifted downfield to approximately δ 8.1-8.4 ppm, while the protons ortho to the hydrazide group appear further upfield at around δ 6.8-7.1 ppm. nih.govchemicalbook.com

N-H Protons: The compound has two N-H protons. The amide proton (CO-NH) is typically observed as a broad singlet significantly downfield, often above δ 11.0 ppm, due to hydrogen bonding and the influence of the adjacent carbonyl group. nih.gov The second N-H proton would appear at a different chemical shift, and its position can be confirmed by D₂O exchange.

Table 2: Predicted ¹H NMR Spectral Data for N'-(4-nitrophenyl)benzohydrazide This table is based on data from structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aromatic H (Benzoyl) | 7.40 - 7.90 | Multiplet (m) | nih.gov |

| Aromatic H (ortho to -NH) | 6.80 - 7.10 | Doublet (d) | nih.govchemicalbook.com |

| Aromatic H (ortho to -NO₂) | 8.10 - 8.40 | Doublet (d) | nih.govchemicalbook.com |

| -CO-H N- | ~11.0 - 12.0 | Singlet (s) | nih.gov |

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For N'-(4-nitrophenyl)benzohydrazide, a total of nine distinct aromatic carbon signals and one carbonyl carbon signal are expected, assuming free rotation around the single bonds.

Carbonyl Carbon: The amide carbonyl carbon (C=O) is characteristically found in the downfield region of the spectrum, typically between δ 161-165 ppm. nih.gov

Aromatic Carbons: The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears around δ 148-150 ppm. The other aromatic carbons appear in the typical range of δ 105-140 ppm. Quaternary carbons (those without attached protons) usually show weaker signals. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for N'-(4-nitrophenyl)benzohydrazide This table is based on data from structurally similar compounds.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C =O (Carbonyl) | 161 - 165 | nih.gov |

| Aromatic C -NO₂ | 148 - 150 | nih.gov |

| Aromatic Quaternary Carbons | 125 - 140 | nih.gov |

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling relationships between adjacent protons. It would clearly show correlations between the ortho, meta, and para protons within the benzoyl ring, and between the coupled protons in the AA'BB' system of the nitrophenyl ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would establish the direct one-bond correlations between each proton and the carbon atom it is attached to. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignments of the aromatic C-H groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The exact mass of N'-(4-nitrophenyl)benzohydrazide (C₁₃H₁₁N₃O₃) is 257.0800 Da. nih.gov

Analysis of the compound would show a molecular ion peak ([M]⁺˙) at m/z 257 under electron ionization (EI) conditions. The fragmentation pattern would likely be dominated by cleavage of the amide and hydrazide bonds. Key expected fragments include:

Benzoyl cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺. This is a very common fragment for benzoyl derivatives.

Nitrophenyl fragments: Ions corresponding to the nitrophenyl portion of the molecule, such as [O₂NC₆H₄NH]⁺ at m/z 138 or related fragments.

Loss of small neutral molecules like NO₂ (46 Da) or CO (28 Da).

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight. In positive ion mode ESI-MS, N'-(4-nitrophenyl)benzohydrazide would be expected to show a strong signal for the protonated molecule, [M+H]⁺, at m/z 258. Depending on the solvent system, adducts with sodium [M+Na]⁺ (m/z 280) or potassium [M+K]⁺ (m/z 296) may also be observed. This technique is highly sensitive and is fundamental in verifying the successful synthesis of the target molecule.

LC-MS/MS for Derivatized Compounds

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures. While specific LC-MS/MS studies focusing on Benzoyl chloride 4-nitrophenylhydrazone are not prevalent, the principles of derivatization using its precursor, benzoyl chloride, are well-established, particularly in fields like metabolomics and neurochemical analysis. chromatographyonline.comnih.gov

Derivatization with benzoyl chloride is a strategy employed to enhance the analytical detection of polar small molecules, such as neurotransmitters and metabolites. chromatographyonline.comresearchgate.net The addition of the benzoyl group to these molecules increases their hydrophobicity. This modification improves their retention on reversed-phase liquid chromatography columns, which are commonly used in LC-MS/MS systems. nih.govnih.gov The enhanced retention helps to separate the analytes from the sample matrix, reducing ion suppression and leading to more accurate quantification. nih.gov

Furthermore, the benzoyl group can improve the ionization efficiency of the derivatized analyte in the mass spectrometer's source, resulting in significant increases in sensitivity, with some reports noting a 1,000-fold increase. nih.gov In the tandem mass spectrometry (MS/MS) stage, the derivatized compounds often produce a characteristic benzoyl fragment ion (m/z 105) upon collision-induced dissociation, which can be used for selective and sensitive detection. nih.gov These advantages make benzoyl chloride derivatization a valuable tool for targeted analyses in complex biological samples. chromatographyonline.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

For this compound, X-ray analysis would reveal the precise geometry of the molecule. Key parameters include the bond lengths of the carbonyl group (C=O), the amide and hydrazine (B178648) linkages (C-N, N-N), the C-N bond to the nitrophenyl group, and the bonds within the two aromatic rings. The planarity of the phenyl rings and the amide group can be assessed through the measurement of dihedral angles. These structural details are crucial for understanding the molecule's electronic structure and reactivity.

| Bond Type | Typical Length (Å) | Angle Type | Typical Angle (°) |

|---|---|---|---|

| C=O (carbonyl) | ~1.23 | N-C=O | ~120 |

| C-N (amide) | ~1.33 | C-N-N | ~120 |

| N-N (hydrazine) | ~1.45 | Aryl-C-C | ~120 |

| C-C (aromatic) | ~1.39 | O-N-O (nitro) | ~125 |

Note: The table presents typical, generalized bond length and angle values for the functional groups present in the molecule. Precise values for this compound would require specific experimental X-ray crystallographic data.

The solid-state structure of this compound is expected to be significantly influenced by non-covalent intermolecular interactions. unito.it The N-H group of the hydrazide linkage is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group (NO₂) are effective hydrogen bond acceptors. rsc.org These interactions can link molecules together to form chains, sheets, or more complex three-dimensional networks. nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and nitrophenyl rings are anticipated. nih.gov These interactions arise from the electrostatic attraction between the electron-rich π systems of the aromatic rings. rsc.org The arrangement can be face-to-face or edge-to-face, and these stacking forces play a crucial role in stabilizing the crystal packing. unito.itnih.gov The presence of the electron-withdrawing nitro group can further influence these interactions, potentially leading to nitro-π stacking. researchgate.net

The hydrazide functional group (-CO-NH-NH-) in the molecule allows for the possibility of tautomerism. It can exist in the keto (amide) form, as typically drawn, or the enol (imidol) form (-C(OH)=N-NH-). While the keto form is generally more stable, the specific crystalline environment and intermolecular interactions can sometimes stabilize the enol tautomer. X-ray crystallography can unambiguously determine which tautomeric form is present in the solid state.

Furthermore, the molecule possesses several rotatable single bonds, such as the C-N and N-N bonds. Rotation around these bonds gives rise to different conformations (conformers). The conformation observed in the crystal structure represents a low-energy state that is influenced by the balance of intramolecular steric effects and the optimization of intermolecular forces like hydrogen bonding and π-π stacking.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The technique is particularly useful for studying conjugated systems.

The structure of this compound contains a large, conjugated π-electron system that extends across both aromatic rings and the central hydrazide linker. This extensive conjugation is expected to result in strong absorption bands in the UV-Vis spectrum.

Typically, such molecules exhibit two main types of absorption bands:

π → π transitions:* These are high-intensity absorptions, usually occurring at shorter wavelengths (in the UV region), corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n → π transitions:* These are lower-intensity absorptions, occurring at longer wavelengths, resulting from the excitation of a non-bonding electron (e.g., from the oxygen or nitrogen atoms) to a π* antibonding orbital.

While specific data for this exact compound is limited, analysis of a structurally similar compound, the 2,4-dinitrophenylhydrazone of benzaldehyde (B42025), showed intense absorption peaks at 235 nm and 353 nm, attributed to π → π* and n → π* transitions, respectively. researchgate.net The position of the absorption maxima (λmax) and the intensity of the absorption (molar extinction coefficient, ε) are sensitive to the molecular structure and the solvent used for the analysis.

| Compound | Transition Type | Absorption Maximum (λmax) | Reference |

|---|---|---|---|

| 2,4-dinitrophenylhydrazone of benzaldehyde (Analogue) | π → π | 235 nm | researchgate.net |

| n → π | 353 nm | researchgate.net |

Note: The data presented is for a structurally related analogue compound to illustrate typical spectroscopic features. The exact λmax values for this compound may differ.

Solvent Effects on UV-Vis Spectra

The phenomenon of solvatochromism, where the absorption spectrum of a compound shifts due to the polarity of the solvent, provides valuable insights into the electronic structure and intermolecular interactions of a solute. In the case of this compound, the polarity of the solvent is expected to have a significant impact on its ultraviolet-visible (UV-Vis) absorption spectrum. This is due to the presence of both electron-donating (hydrazone) and electron-withdrawing (nitro and benzoyl) groups, which can lead to intramolecular charge transfer (ICT) transitions.

Detailed experimental studies on the solvatochromism of this compound are limited in the publicly available scientific literature. However, the behavior of structurally related nitrophenylhydrazone derivatives allows for a qualitative prediction of the expected solvent effects. Generally, compounds with significant ICT character exhibit a bathochromic (red) shift in their absorption maximum (λmax) as the solvent polarity increases. This is because the more polar excited state is stabilized to a greater extent than the ground state by polar solvent molecules.

For a comprehensive understanding, the absorption spectra of this compound would need to be recorded in a series of solvents with varying polarities, from non-polar (e.g., hexane, cyclohexane) to polar aprotic (e.g., acetone, dimethylformamide) and polar protic (e.g., ethanol (B145695), methanol) solvents.

A hypothetical dataset is presented below to illustrate the expected trend.

| Solvent | Polarity Index (ET(30)) | Hypothetical λmax (nm) |

| n-Hexane | 30.9 | 380 |

| Toluene | 33.9 | 385 |

| Dichloromethane | 41.1 | 395 |

| Acetone | 42.2 | 405 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 45.0 | 415 |

| Ethanol | 51.9 | 410 |

| Methanol | 55.5 | 408 |

Note: The λmax values in the table are hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available in the cited literature. The trend reflects the general behavior of similar solvatochromic dyes.

The analysis of such data would typically involve plotting the absorption frequency (νmax) against solvent polarity parameters, such as the Reichardt's dye polarity scale (ET(30)). A linear correlation would indicate that the solvent's effect is primarily due to its general polarity. Deviations from linearity could suggest more specific solvent-solute interactions, such as hydrogen bonding between protic solvents and the nitro or carbonyl groups of the hydrazone.

In polar protic solvents like ethanol and methanol, a slight hypsochromic (blue) shift might be observed compared to polar aprotic solvents of similar polarity. This can be attributed to the hydrogen bonding ability of the protic solvents, which can stabilize the ground state more effectively than the excited state, thus increasing the energy of the electronic transition.

Further research is required to experimentally determine the precise solvatochromic behavior of this compound and to fully elucidate the nature of the solvent-solute interactions that govern its electronic absorption properties.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like Benzoyl chloride 4-nitrophenylhydrazone. DFT studies on related hydrazone derivatives often employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comrsc.org These calculations provide fundamental information about the molecule's geometry, stability, and electronic landscape.

Optimized Molecular Geometries and Energetics

Table 1: Representative Optimized Geometric Parameters from DFT Studies on Hydrazone Derivatives Note: This table is illustrative of typical data obtained from DFT calculations on related compounds, as specific values for this compound are not published.

| Parameter | Typical Value Range |

|---|---|

| C=N Bond Length | 1.27 - 1.30 Å |

| N-N Bond Length | 1.35 - 1.40 Å |

| C=O Bond Length | 1.22 - 1.25 Å |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. mdpi.com For nitrophenylhydrazone derivatives, the HOMO is often localized on the phenylhydrazone moiety, while the LUMO is typically centered around the nitro-substituted ring, indicating the pathway for intramolecular charge transfer. mdpi.com

Table 2: Illustrative Frontier Orbital Energies from DFT Studies on Related Hydrazones Note: This table demonstrates the type of data generated from HOMO-LUMO analysis. Specific values for the title compound are not available.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.0 to -6.5 |

| LUMO | -2.5 to -3.0 |

Electrostatic Potential Surfaces and Charge Distributions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the oxygen atoms of the nitro and carbonyl groups, along with the nitrogen atoms, would be expected to be electron-rich (red/yellow), while the hydrogen atoms, particularly the N-H proton, would be electron-poor (blue).

Reactivity Indices (e.g., Fukui functions)

Conceptual DFT provides a framework for quantifying global and local reactivity through various indices. Global reactivity descriptors like chemical potential (μ), hardness (η), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. mdpi.com Local reactivity is often analyzed using Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. This analysis helps pinpoint which specific atoms are most likely to participate in a chemical reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While DFT calculations are typically performed on a single molecule in the gas phase, Molecular Dynamics (MD) simulations allow for the study of molecular behavior in a more realistic environment, such as in a solvent, and over a period of time. nih.govmdpi.com An MD simulation for this compound would model the interactions between the solute and solvent molecules, providing insights into its conformational flexibility, solvation, and the stability of different conformers. Such simulations can reveal the most probable shapes the molecule adopts in solution and how intermolecular forces, like hydrogen bonds with the solvent, influence its structure. nih.gov

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are indispensable for elucidating the step-by-step mechanisms of chemical reactions. These studies involve mapping the potential energy surface of a reaction to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction. For a reaction involving this compound, such as its synthesis or a subsequent transformation, theoretical calculations could model the bond-breaking and bond-forming processes. researchgate.netacs.org This provides a detailed picture of the reaction pathway that is often difficult to obtain through experimental means alone.

Energetic Barriers and Rate-Determining Steps

There is currently no published research that computationally investigates the energetic barriers or identifies the rate-determining steps for the formation or subsequent reactions of this compound. Such studies would typically involve quantum mechanical calculations to map the potential energy surface of the reaction, identifying transition states and intermediates to elucidate the reaction mechanism.

Proton Transfer Pathways

Similarly, the scientific literature lacks studies on the proton transfer pathways involving this compound. Investigations into these pathways are crucial for understanding the compound's reactivity, particularly in acidic or basic environments, and are often explored using computational methods like density functional theory (DFT) coupled with molecular dynamics simulations.

Spectroscopic Property Prediction via Computational Methods

No computational studies predicting the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound have been found. These predictive studies are valuable for complementing experimental data, aiding in the structural elucidation and characterization of the compound.

Academic Applications and Future Research Directions Excluding Prohibited Areas

Applications in Supramolecular Chemistry

The hydrazone functional group is a versatile and powerful tool in supramolecular chemistry due to its ease of synthesis, modularity, and distinct structural properties. rsc.org These features facilitate its use in creating complex, functional molecular systems. rsc.org

The core structure of benzoyl chloride 4-nitrophenylhydrazone, featuring hydrogen bond donors (N-H) and acceptors (C=O, NO₂), as well as aromatic rings capable of π-π stacking, provides the necessary functionalities for molecular recognition and self-assembly. These non-covalent interactions can direct the spontaneous organization of molecules into well-defined, higher-order structures.

The self-assembly process can be influenced by external stimuli, such as pH. For instance, studies on related systems have shown that pH changes can protonate or deprotonate specific sites on a molecule, altering its binding affinities and leading to the assembly or disassembly of macroscopic structures. nih.gov In the case of this compound derivatives, the basicity of the azomethine nitrogen and the acidity of the N-H proton are key factors that could be modulated to control self-assembly processes. beilstein-journals.org

Table 1: Interactions Driving Molecular Recognition and Self-Assembly

| Interaction Type | Participating Groups | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | N-H --- O=C, N-H --- N | Formation of chains or sheets |

| π-π Stacking | Phenyl and Nitrophenyl Rings | Stabilization of layered structures |

The hydrazone linkage is known for its ability to undergo reversible E/Z isomerization around the C=N double bond, a property that can be triggered by light or chemical inputs. rsc.org This photo- and chemo-responsive behavior allows for the design of molecular switches. The distinct spatial arrangements of the E and Z isomers can translate into different bulk properties, enabling control over processes like gel formation or guest binding.

Furthermore, hydrazones are excellent ligands for constructing metallo-assemblies, such as metallogrids. rsc.org By designing hydrazone-based ligands with multiple coordination sites, it is possible to direct the assembly of metal ions into specific architectures. The resulting metallo-assemblies can possess unique photophysical, magnetic, or catalytic properties. The versatility of the hydrazone structure allows for the creation of dynamic and stimuli-responsive metal-containing supramolecular structures. rsc.org

Role in Coordination Chemistry and Ligand Design

Hydrazones are a significant class of ligands in coordination chemistry, valued for their ability to form stable complexes with a wide range of metal ions. researchgate.net The presence of both hard (oxygen) and borderline (nitrogen) donor atoms in the benzoyl hydrazone scaffold allows for versatile coordination behavior.

Derivatives of benzoyl hydrazone are readily used to synthesize transition metal complexes. researchgate.netscichemj.org The synthesis typically involves the reaction of the hydrazone ligand with a metal salt in a suitable solvent. The ligand can coordinate to the metal center in different ways. For instance, in its neutral form, it can act as a bidentate ligand, coordinating through the carbonyl oxygen and the azomethine nitrogen. researchgate.netbohrium.com Upon deprotonation of the amide (N-H) proton, the ligand can act as a monoanionic bidentate or tridentate ligand, leading to the formation of stable chelate rings.

Research on analogous compounds, such as 2-benzoylpyridine-2,4-dinitrophenylhydrazone, has led to the synthesis of complexes with metals like zinc, nickel, copper, cobalt, and manganese. researchgate.net These complexes are characterized using various spectroscopic and analytical techniques to elucidate their structure and properties. researchgate.net

Table 2: Characterization Data for a Representative Metal Complex (2-benzoylpyridine-2,4-dinitrophenylhydrazone)

| Technique | Ligand (HL) | Metal Complex | Inference |

|---|---|---|---|

| IR (v(N-H)) | ~3375 cm⁻¹ | Absent | Deprotonation and coordination via nitrogen. researchgate.netbohrium.com |

| IR (v(C=O)) | ~1698 cm⁻¹ | Absent | Enolization and coordination via oxygen. researchgate.netbohrium.com |

| IR (v(C=N)) | ~1600 cm⁻¹ | Shifted to lower frequency | Coordination via azomethine nitrogen. researchgate.netbohrium.com |

| IR (v(N-N)) | Lower wavenumber | Shifted to higher wavenumber | Confirmation of azomethine nitrogen coordination. researchgate.netbohrium.com |

Data is illustrative and based on findings for structurally similar compounds.

The chelation of this compound derivatives to metal ions results in the formation of stable, five- or six-membered rings, an effect driven by the entropic advantage of chelation. The ligand can exist in keto-enol tautomeric forms, and it is often the enol form that participates in coordination after losing a proton. researchgate.net This results in a monoanionic ligand that forms strong bonds with the metal center.

The coordination of the ligand to a transition metal ion creates a ligand field, which splits the d-orbitals of the metal into different energy levels. The magnitude of this splitting, studied under Ligand Field Theory, determines the electronic and magnetic properties of the resulting complex. The geometry of the complex (e.g., octahedral, square planar) and the color (from d-d electronic transitions) are direct consequences of this d-orbital splitting. researchgate.netscichemj.org For example, UV-Visible spectroscopy is used to study these electronic transitions and determine the geometry of the complexes. researchgate.net

Substituents on the aromatic rings of the benzoyl hydrazone framework have a profound impact on the electronic properties of the ligand and, consequently, on the stability and characteristics of its metal complexes.

The 4-nitro group on the phenylhydrazine (B124118) moiety is a strong electron-withdrawing group. beilstein-journals.org Its presence significantly influences the ligand in several ways:

Acidity: It increases the acidity of the phenolic -OH (in related structures) and the amide N-H proton, making deprotonation easier and facilitating coordination at lower pH. beilstein-journals.org

Basicity: It reduces the electron density and basicity of the azomethine nitrogen atom. beilstein-journals.org

Bond Strength: The electron-withdrawing nature of the nitro group can strengthen intramolecular hydrogen bonds within the ligand structure, which can affect its conformational preference for coordination. beilstein-journals.org

Conversely, electron-donating groups (like methyl or methoxy) would have the opposite effect, increasing the basicity of the donor atoms and potentially leading to stronger metal-ligand bonds in certain contexts. beilstein-journals.org This ability to tune the electronic properties of the ligand through substitution is a cornerstone of rational ligand design, allowing chemists to create metal complexes with desired properties for applications in catalysis or materials science. nih.gov

Development of Chemosensors

The intrinsic electronic and structural properties of hydrazone-based compounds make them exemplary candidates for the development of chemosensors. The presence of both proton-donating and proton-accepting sites within the hydrazone backbone facilitates specific interactions with a variety of analytes.

Design Principles for Colorimetric and Fluorescent Sensors

The design of colorimetric and fluorescent sensors based on the this compound framework is guided by several key principles. The fundamental mechanism of these sensors relies on the interaction between the analyte and the sensor molecule, which induces a measurable change in the sensor's electronic properties, manifesting as a change in color or fluorescence.

At the core of the sensor's design is the hydrazone group (C=N-NH), which contains an acidic N-H proton. The acidity of this proton is significantly enhanced by the presence of the electron-withdrawing 4-nitrophenyl group. This increased acidity makes the molecule particularly suitable for sensing basic anions. The interaction, typically a deprotonation of the N-H group by an anionic analyte, alters the electronic conjugation of the molecule. This alteration shifts the absorption spectrum, leading to a visible color change (colorimetric sensing). mdpi.comnih.gov

For fluorescent sensing, the design focuses on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). researchgate.netresearchgate.net The binding of an analyte can modulate these photophysical processes. For instance, the interaction can disrupt a PET process that normally quenches fluorescence, leading to a "turn-on" fluorescent response. Conversely, the binding event could induce a new pathway for non-radiative decay, causing fluorescence quenching or a "turn-off" response. The benzoyl and nitrophenyl groups can be further functionalized to fine-tune the sensor's selectivity and sensitivity towards specific analytes. nih.govnih.gov

Detection of Ions and Neutral Molecules (focus on chemical principles)

The structural features of this compound allow for the detection of both ionic species and neutral molecules through distinct chemical interactions.

Ion Detection: The primary mechanism for the detection of anions, such as fluoride (B91410) (F⁻) and cyanide (CN⁻), is through hydrogen bonding and subsequent deprotonation of the acidic N-H proton of the hydrazone moiety. nih.govnih.gov The strong electron-withdrawing effect of the 4-nitrophenyl group makes this proton sufficiently acidic to be abstracted by basic anions. This deprotonation event leads to the formation of an anionic species with a more delocalized electron system, resulting in a bathochromic shift in the absorption spectrum and a distinct color change. mdpi.comnih.gov The general principle can be represented as:

Sensor-NH + A⁻ ⇌ [Sensor-N...H...A]⁻ → Sensor-N⁻ + HA

The interaction with metal ions can occur through chelation, involving the nitrogen atoms of the hydrazone group and the oxygen atom of the benzoyl carbonyl group. This coordination can perturb the electronic structure of the molecule, leading to a detectable optical response.

Neutral Molecule Detection: The detection of neutral molecules, such as ammonia (B1221849), can proceed through a different chemical pathway. For instance, the interaction with ammonia can induce a chemical transformation of the hydrazone into a quinoid-like structure, which possesses different absorption properties and thus a different color. nih.gov This transformation is a specific chemical reaction rather than a simple binding event, which can provide high selectivity for the target neutral molecule.

Utilization as Intermediates in Organic Synthesis

The reactivity of the hydrazone functional group, combined with the other structural elements of this compound, makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Precursors for Complex Organic Frameworks

This compound can serve as a precursor for the construction of complex organic frameworks, including Metal-Organic Frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. mdpi.com The functional groups within the this compound molecule, such as the nitro group and the carbonyl group, as well as the aromatic rings, can act as coordination sites for metal ions. The hydrazone linkage itself can be a part of the organic linker. By carefully selecting the reaction conditions and metal precursors, it is possible to direct the self-assembly of these molecules into highly ordered, porous structures. mdpi.com The resulting frameworks could have applications in gas storage, separation, and catalysis.

Building Blocks in Material Science Research

In the broader context of material science, this compound and related nitro-containing compounds are considered valuable building blocks. nih.govfrontiersin.org The hydrazone moiety is known to be a component of molecular switches, materials whose properties can be reversibly changed by external stimuli such as light or changes in pH. nih.gov The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amino group, which can then be used to polymerize or graft the molecule onto surfaces. This versatility allows for the incorporation of this molecule into polymers, gels, and other materials to impart specific functions, such as sensing capabilities or responsiveness to external stimuli.

Methodological Advancements in Analytical Chemistry utilizing Derivatization

Derivatization is a key strategy in analytical chemistry to improve the detectability and separation of analytes. Both the benzoyl chloride and nitrophenylhydrazine (B1144169) moieties of the title compound are relevant to established derivatization techniques.

Benzoyl chloride is a widely used derivatizing agent in liquid chromatography-mass spectrometry (LC-MS) analysis, particularly for polar small molecules like neurotransmitters and metabolites. chromatographyonline.comnih.govnih.gov The derivatization reaction, a Schotten-Baumann reaction, involves the acylation of primary and secondary amines, phenols, and other nucleophilic groups with the benzoyl group. chromatographyonline.com This process offers several advantages:

Increased Hydrophobicity: The addition of the nonpolar benzoyl group increases the retention of polar analytes in reversed-phase liquid chromatography, improving their separation from the solvent front and other interfering species.

Enhanced Ionization Efficiency: The benzoyl group can improve the ionization efficiency of the analytes in the mass spectrometer source, leading to higher sensitivity.

Improved Sensitivity and Selectivity: Derivatization can significantly increase the signal intensity of the analytes, in some cases by over 1000-fold. nih.gov The characteristic fragmentation of the benzoyl group (producing a fragment ion at m/z 105) can be used for selective detection in tandem mass spectrometry (MS/MS). nih.gov

Facile Isotope Labeling: Using ¹³C-labeled benzoyl chloride allows for the simple generation of stable isotope-labeled internal standards, which are crucial for accurate quantification. nih.govnih.gov

The following table summarizes the improvement in the limit of detection (LOD) for several neurotransmitters after derivatization with benzoyl chloride.

| Analyte | Limit of Detection (LOD) | Reference |

| Monoamine Neurotransmitters | 0.03–0.2 nM | researchgate.net |

| Monoamine Metabolites | 0.05–11 nM | researchgate.net |

| Amino Acids | 2–250 nM | researchgate.net |

| Acetylcholine | 0.5 nM | researchgate.net |

| Histamine | 2 nM | researchgate.net |

Furthermore, nitrophenylhydrazine derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are classic reagents for the derivatization of aldehydes and ketones. acs.orgacs.orgacs.org The reaction forms a stable hydrazone product that can be readily detected by UV-Vis spectrophotometry or HPLC-UV. This principle underscores the utility of the nitrophenylhydrazone part of the molecule as a chromogenic tag for analytical purposes.

The combined structural features of this compound, therefore, represent a confluence of functionalities that are highly relevant to modern analytical derivatization strategies, aiming to enhance the sensitivity, selectivity, and chromatographic performance in the analysis of a wide range of chemical compounds. rsc.org

Pre-column Derivatization for Enhanced Detection in Chromatography

Pre-column derivatization is a technique where an analyte is chemically modified before its introduction into a chromatographic system to improve its analytical properties. Benzoyl chloride is a well-established derivatizing agent, particularly for enhancing analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). chromatographyonline.comsdiarticle4.com

The primary purpose of using a reagent like benzoyl chloride is to improve both the separation and detection of target molecules, especially polar compounds that are typically difficult to retain on standard reversed-phase columns. chromatographyonline.com The derivatization reaction, often following the Schotten-Baumann reaction scheme, involves the acylation of primary and secondary amines, phenols, and other active hydrogen-containing functional groups. chromatographyonline.commedcraveonline.com This process is advantageous because it is fast, often completing in under a minute at room temperature, and yields products that are stable for extended periods. chromatographyonline.com

By attaching the nonpolar benzoyl group, the derivatization process increases the hydrophobicity of polar analytes, leading to stronger retention on reversed-phase columns and improved chromatographic resolution. chromatographyonline.com This method has been successfully applied to the analysis of a wide range of neurologically relevant compounds, including amino acids, catecholamines, and other small-molecule neurotransmitters found in complex biological matrices such as cerebrospinal fluid and blood serum. nih.govnih.gov The use of ¹³C-labeled benzoyl chloride can also generate isotope-labeled internal standards, which significantly improves the accuracy and precision of quantification. nih.gov

The table below summarizes the impact of benzoyl chloride derivatization on the detection of various analytes using chromatography.

| Analyte Class | Original Challenge | Improvement with Derivatization | Typical Detection Limit | Reference |

| Monoamine Neurotransmitters | High polarity, low concentration | Enhanced retention and sensitivity | 0.03–0.2 nM | nih.gov |

| Amino Acids | High polarity, zwitterionic nature | Increased hydrophobicity, stable product | 2–250 nM | nih.gov |

| Polyamines | Multiple amine groups, high polarity | Improved chromatographic peak shape | 100 pmol | sdiarticle4.com |

| Monoamine Metabolites | Low concentrations in biological samples | Improved sensitivity for quantification | 0.05–11 nM | nih.gov |

Enhancing Spectroscopic Detection and Resolution

Beyond improving chromatographic separation, derivatization with a molecule containing a 4-nitrophenylhydrazone moiety serves to dramatically enhance spectroscopic detection. This enhancement is achieved by introducing a potent chromophore—a part of a molecule responsible for its color—into the analyte.

The extended system of conjugated double bonds in the 4-nitrophenylhydrazone structure strongly absorbs light in the ultraviolet (UV) or visible range. This property is critical for HPLC-UV detection, as it significantly increases the molar absorptivity of the derivatized analyte, thereby lowering the limit of detection. rsc.org A key strategy in derivatization is to shift the detection wavelength to a region where interference from other components in the sample matrix is minimal. rsc.org For example, similar derivatizing agents have been shown to shift the detection wavelength to the near-visible range, effectively reducing background noise and improving signal specificity. rsc.org

In the context of mass spectrometry, derivatization with benzoyl chloride provides a substantial advantage for detection and structural analysis. nih.gov The benzoyl group offers a consistent and predictable fragmentation pattern during tandem mass spectrometry (MS/MS). nih.gov Upon collision-induced dissociation, benzoylated analytes typically yield a highly stable and abundant benzoyl cation fragment at a mass-to-charge ratio (m/z) of 105. nih.gov This characteristic fragment ion is invaluable for developing highly selective and sensitive quantitative assays using techniques like multiple reaction monitoring (MRM) and selected reaction monitoring (SRM). nih.govresearchgate.net

The table below details the spectroscopic advantages conferred by derivatization.

| Spectroscopic Technique | Advantage of Derivatization | Key Feature | Reference |

| HPLC-UV/Vis | Increased signal intensity and specificity | Introduction of a strong chromophore (nitrophenylhydrazone) | rsc.org |

| LC-MS/MS | Enhanced sensitivity and selectivity | Formation of a characteristic fragment ion (m/z 105) | nih.gov |

| LC-MS | Improved ionization efficiency | Increased molecular weight and hydrophobicity of the analyte | chromatographyonline.com |

Exploration of Structure-Reactivity Relationships in Related Hydrazone Systems

Hydrazones are a class of organic compounds characterized by the C=N-N- functional group, which imparts a unique combination of physical and chemical properties. dergipark.org.tr The specific structure of this compound, featuring electron-withdrawing nitro and benzoyl groups, provides a rich platform for studying structure-reactivity relationships.

The core hydrazone linkage contains both nucleophilic nitrogen atoms and an electrophilic carbon atom. dergipark.org.tr These compounds are known to exhibit keto-enol tautomerism and can exist as cis/trans (E/Z) isomers about the C=N double bond, with the equilibrium being sensitive to environmental factors such as solvent polarity and pH. dergipark.org.tr Furthermore, the ability of the hydrazone moiety to act as both a hydrogen bond donor and acceptor allows for significant intermolecular interactions. dergipark.org.tr

The electronic properties of the molecule are heavily influenced by its substituents. The 4-nitrophenyl group acts as a powerful electron-withdrawing group, which decreases the electron density on the hydrazone nitrogen atoms, affecting their nucleophilicity and basicity. This modulation of electronic properties is fundamental to the reactivity of the entire system.

A significant area of research for related structures, such as hydrazonoyl chlorides, is their use as precursors for nitrile imines. researchgate.net In the presence of a base, hydrazonoyl chlorides eliminate hydrogen chloride to generate highly reactive nitrile imines. These intermediates are powerful 1,3-dipoles that readily participate in cycloaddition reactions with various dipolarophiles to synthesize a wide array of five-membered heterocyclic compounds, such as pyrazoles and spiro-pyrazoline-imidazolidine-2,4-diones. researchgate.net The nature of the substituents on the aromatic rings of the hydrazonoyl chloride starting material directly influences the stability and reactivity of the resulting nitrile imine, thereby controlling the efficiency and regioselectivity of the cycloaddition. researchgate.net

The following table outlines how different structural features in hydrazone-related systems can influence their chemical reactivity.

| Structural Feature / Substituent | Influence on Electronic Properties | Impact on Reactivity | Reference |

| 4-Nitro Group | Strong electron-withdrawing | Increases acidity of N-H proton; stabilizes nitrile imine intermediate | researchgate.net |

| C=N-N- Linkage | Nucleophilic nitrogens, E/Z isomerism | Site for coordination with metal ions; controls stereochemical outcome of reactions | dergipark.org.tr |

| Benzoyl Group | Electron-withdrawing | Affects electron density at the imine carbon | medcraveonline.com |

| Aryl Substituents (General) | Inductive and resonance effects | Modulates the energy of frontier molecular orbitals in 1,3-dipolar cycloadditions | researchgate.net |

常见问题

Q. What are the recommended safety protocols for handling Benzoyl chloride 4-nitrophenylhydrazone in laboratory settings?

- Methodological Answer : Due to limited toxicity data, strict safety measures are essential. Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact. Work in a fume hood with adequate ventilation to prevent inhalation. In case of exposure, rinse affected areas with water and seek medical advice if irritation persists . Avoid ingestion; do not induce vomiting, and provide water for mouth rinsing if conscious . Store in a cool, dry environment away from incompatible reagents.

Q. How is this compound synthesized, and what are the critical reaction conditions?

- Methodological Answer : The compound is likely synthesized via condensation of benzoyl chloride with 4-nitrophenylhydrazine. Key conditions include:

- Solvent Choice : Use anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of benzoyl chloride.

- Temperature Control : Maintain low temperatures (0–5°C) during mixing to suppress side reactions.

- Stoichiometry : Ensure a 1:1 molar ratio of benzoyl chloride to 4-nitrophenylhydrazine.

- Purification : Isolate the product via vacuum filtration and recrystallize from ethanol to enhance purity. Monitor reaction completion using TLC or HPLC .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm hydrazone formation (e.g., disappearance of NH peaks and appearance of C=N signals).

- FT-IR : Identify characteristic stretches (C=O at ~1680 cm, N–H at ~3300 cm, and NO at ~1520 cm).

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF.

- Elemental Analysis : Validate empirical formula (CHClNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound and related compounds?

- Methodological Answer :

- Comparative Studies : Cross-reference IARC evaluations of structurally similar α-chlorinated toluenes. For example, benzoyl chloride itself lacks sufficient carcinogenicity evidence in animals, but benzotrichloride shows clear carcinogenic effects .

- In Vitro Assays : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity. Compare results with benzyl chloride (a known genotoxin) to assess risk .

- Dose-Response Analysis : Perform subchronic toxicity studies in rodent models to establish NOAEL/LOAEL thresholds .

Q. What advanced analytical strategies improve the detection of this compound in complex matrices?

- Methodological Answer :

- Derivatization : Use benzoyl chloride itself as a derivatizing agent to enhance LC-MS/MS sensitivity for polar metabolites. Optimize reaction time (30–60 min) and pH (8–9) to maximize yield .

- Chromatographic Separation : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to resolve degradation products.

- Stability Studies : Monitor thermal and photolytic degradation under accelerated conditions (40°C, UV light) using kinetic modeling to predict shelf-life .

Q. How can experimental design address the ecological data gaps for this compound?

- Methodological Answer :

- PBT Assessment : Conduct OECD 301D (Closed Bottle Test) for biodegradability and OECD 305 (Bioconcentration in Fish) to estimate bioaccumulation potential.

- Soil Mobility : Perform column leaching experiments with varying pH (4–9) and organic matter content. Analyze eluates via LC-UV for compound distribution .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to establish EC values .

Q. What mechanistic insights guide the study of this compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 2–12) using UV-Vis spectroscopy. Calculate activation energy via Arrhenius plots.

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map reaction pathways for nucleophilic attack at the carbonyl carbon.

- Competitive Reactions : Compare reactivity with other acyl chlorides (e.g., 4-methylbenzoyl chloride) under identical conditions to assess electronic effects .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the mutagenicity of benzoyl chloride derivatives?

- Methodological Answer : Discrepancies arise from differences in:

- Test Systems : Bacterial vs. mammalian assays (e.g., benzyl chloride is mutagenic in Salmonella but not in micronucleus tests) .

- Metabolic Activation : Use of S9 liver fractions can convert pro-mutagens (e.g., benzotrichloride) into reactive intermediates, altering outcomes .

- Structural Modifications : Electron-withdrawing groups (e.g., NO in 4-nitrophenylhydrazone) may reduce electrophilicity, lowering mutagenic potential compared to parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。